molecular formula C22H19N5OS B11253883 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone

Cat. No.: B11253883
M. Wt: 401.5 g/mol
InChI Key: LGVAMAVLFXKMDH-UHFFFAOYSA-N
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Description

2-({6-PHENYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}SULFANYL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a triazolopyridazine core linked to a tetrahydroquinoline moiety via a thioether bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-PHENYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}SULFANYL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazolopyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phenyl group: This step might involve electrophilic aromatic substitution or cross-coupling reactions.

    Formation of the thioether linkage: This can be done by reacting a thiol with a suitable electrophile.

    Attachment of the tetrahydroquinoline moiety: This step might involve nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions could target the triazolopyridazine core or the ketone group, leading to various reduced derivatives.

    Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or tetrahydroquinoline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents might include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.

    Substitution: Reagents for substitution reactions might include halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium or copper.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, the compound could be investigated for its potential as a pharmacophore, with applications in drug discovery and development.

Medicine

In medicine, the compound might be explored for its therapeutic potential, particularly if it exhibits biological activity such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-({6-PHENYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}SULFANYL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE would depend on its specific biological or chemical activity. For example, if the compound exhibits antimicrobial activity, it might target bacterial enzymes or cell membranes. If it has anticancer properties, it might interfere with cell signaling pathways or induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-({6-PHENYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}SULFANYL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-OL: A similar compound with an alcohol group instead of a ketone.

    2-({6-PHENYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}SULFANYL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-AMINE: A similar compound with an amine group instead of a ketone.

Uniqueness

The uniqueness of 2-({6-PHENYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL}SULFANYL)-1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE lies in its specific structural features, which might confer unique biological or chemical properties. For example, the combination of the triazolopyridazine core with the tetrahydroquinoline moiety could result in enhanced stability or specific interactions with biological targets.

Properties

Molecular Formula

C22H19N5OS

Molecular Weight

401.5 g/mol

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C22H19N5OS/c28-21(26-14-6-10-17-9-4-5-11-19(17)26)15-29-22-24-23-20-13-12-18(25-27(20)22)16-7-2-1-3-8-16/h1-5,7-9,11-13H,6,10,14-15H2

InChI Key

LGVAMAVLFXKMDH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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